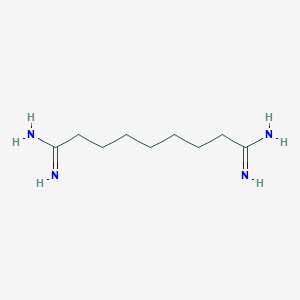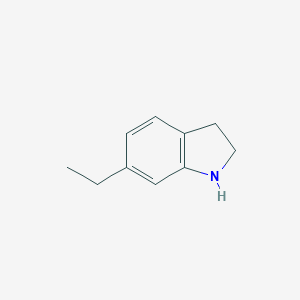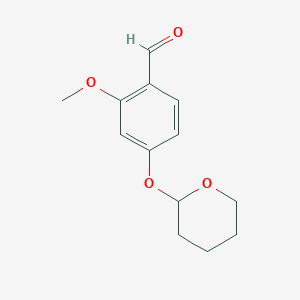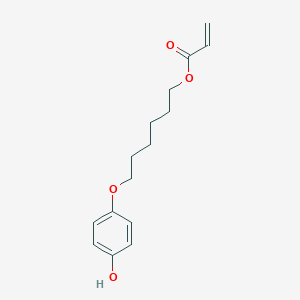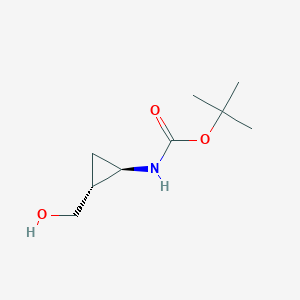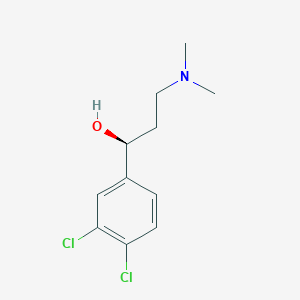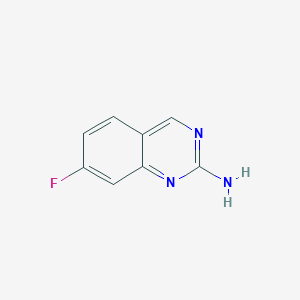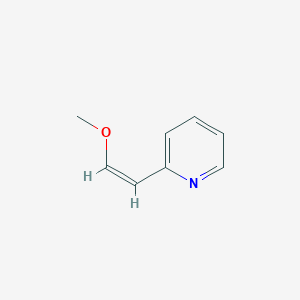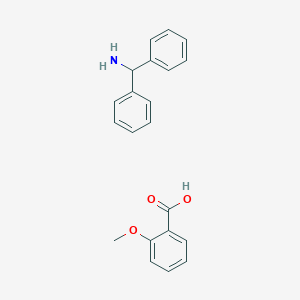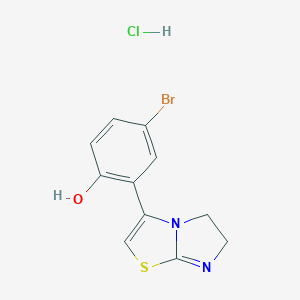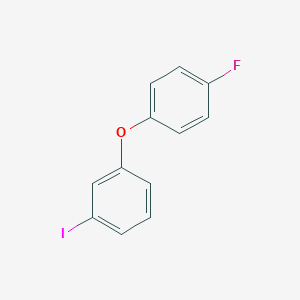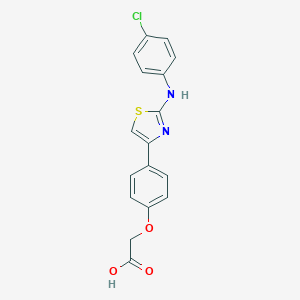
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, commonly known as clopidogrel, is a medication used to prevent blood clots in people with heart disease, peripheral vascular disease, and cerebrovascular disease. Clopidogrel is a thienopyridine derivative and belongs to the class of antiplatelet agents. It is the second most commonly prescribed antiplatelet agent after aspirin.
Wirkmechanismus
Clopidogrel is a prodrug that requires biotransformation to an active metabolite by the cytochrome P450 (CYP) system in the liver. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and aggregation. This leads to a reduction in platelet-mediated thrombosis and a decrease in the risk of cardiovascular events.
Biochemische Und Physiologische Effekte
Clopidogrel has been shown to reduce platelet aggregation and activation, leading to a decrease in thrombotic events. Clopidogrel also has anti-inflammatory effects, which may contribute to its cardiovascular protective effects. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing invasive procedures.
Vorteile Und Einschränkungen Für Laborexperimente
Clopidogrel is widely used in laboratory experiments to study platelet function and thrombosis. Clopidogrel has several advantages, including its ability to irreversibly inhibit platelet activation and its widespread clinical use. However, clopidogrel has several limitations, including its variable response among patients and the need for biotransformation to an active metabolite.
Zukünftige Richtungen
Several future directions for clopidogrel research include the development of more potent and selective P2Y12 inhibitors, the identification of genetic factors that influence clopidogrel response, and the investigation of the effects of clopidogrel on other cardiovascular and non-cardiovascular diseases. Additionally, the role of clopidogrel in combination with other antiplatelet agents and anticoagulants needs further investigation.
Conclusion
Clopidogrel is a widely used antiplatelet agent that has been shown to reduce the risk of cardiovascular events in patients with cardiovascular disease. Clopidogrel irreversibly inhibits platelet activation and aggregation by binding to the P2Y12 receptor on platelets. Clopidogrel has several advantages and limitations in laboratory experiments, and future research directions include the development of more potent and selective P2Y12 inhibitors and the investigation of clopidogrel's effects on other diseases.
Synthesemethoden
Clopidogrel is synthesized from 2-chloro-4,5-difluorobenzene, which is reacted with thiourea to form 2-chloro-4,5-difluorobenzene thiosemicarbazide. This compound is then reacted with 4,5-dihydrothiazole-2-thiol to form 2-(2-chloro-4,5-difluorophenylamino)-4,5-dihydrothiazol-4-one. The final step involves reacting this compound with 4-(2-hydroxyethyl)phenol to form clopidogrel.
Wissenschaftliche Forschungsanwendungen
Clopidogrel is widely used in clinical practice to prevent thrombotic events in patients with cardiovascular disease. Several clinical trials have shown that clopidogrel reduces the risk of myocardial infarction, stroke, and death in patients with acute coronary syndrome, stable angina, and peripheral arterial disease. Clopidogrel is also used in combination with aspirin in patients with acute coronary syndrome to prevent stent thrombosis.
Eigenschaften
CAS-Nummer |
168127-38-6 |
|---|---|
Produktname |
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)- |
Molekularformel |
C17H13ClN2O3S |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H13ClN2O3S/c18-12-3-5-13(6-4-12)19-17-20-15(10-24-17)11-1-7-14(8-2-11)23-9-16(21)22/h1-8,10H,9H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
LVLVXZIMRQHNEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)OCC(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)OCC(=O)O |
Andere CAS-Nummern |
168127-38-6 |
Synonyme |
2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



